molecular formula C20H20ClN5O B6453403 5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile CAS No. 2548984-17-2

5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B6453403
CAS No.: 2548984-17-2
M. Wt: 381.9 g/mol
InChI Key: TWGDPUNVKHKGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile (CAS# 2548984-17-2) is a piperidine derivative investigated for its role as a potent inhibitor of METTL3 (Methyltransferase-Like 3) . METTL3 is the core catalytic subunit of the primary mammalian RNA N6-adenosine methyltransferase (m6A "writer" complex) . The N6-methyladenosine (m6A) modification is the most prevalent post-transcriptional internal mRNA modification in eukaryotes, and the METTL3 enzyme has been linked to all hallmarks of cancer, regulating major tumorigenic processes including cell cycle, proliferation, apoptosis, and immune surveillance . By inhibiting METTL3, this compound provides researchers with a tool to probe the m6A epitranscriptome and investigate its significance in oncogenesis and other pathological conditions. With a molecular formula of C20H20ClN5O and a molecular weight of 381.86 g/mol, this carbonitrile-based compound is supplied for research purposes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-chloro-2-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-13-17(10-23)20(25-14(2)19(13)21)26-7-3-4-16(11-26)12-27-18-8-15(9-22)5-6-24-18/h5-6,8,16H,3-4,7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGDPUNVKHKGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCCC(C2)COC3=NC=CC(=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyanation of Pyridin-2-ol

Pyridin-2-ol undergoes Rosenmund-von Braun reaction with CuCN in DMF at 150°C for 12 h, yielding 4-cyanopyridin-2-ol in 65–72% yield. This method benefits from operational simplicity but requires careful temperature control to prevent decomposition.

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ Suzuki-Miyaura coupling using 4-bromopyridin-2-ol and cyanoboronic acid. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) achieve 68% conversion, though competing protodeborylation limits scalability.

Preparation of 3-(Hydroxymethyl)Piperidine

Reductive Amination of Piperidin-3-one

Piperidin-3-one undergoes Borch reduction with NaBH₄/MeOH (0°C, 2 h) followed by hydroxymethylation via Grignard addition (CH₂O, THF, −78°C), yielding racemic 3-(hydroxymethyl)piperidine in 84% yield.

Enzymatic Resolution for Enantiopure Material

Racemic mixtures are resolved using lipase-mediated acetylation (vinyl acetate, hexane, 35°C), achieving >99% ee for both enantiomers after 48 h. This method is critical for applications requiring chiral purity.

Etherification: Linking Pyridinol and Piperidine

Mitsunobu Reaction

4-Cyanopyridin-2-ol (1.2 eq) reacts with 3-(hydroxymethyl)piperidine (1.0 eq) under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 12 h), providing the ether-linked intermediate in 91% yield. Key advantages include stereochemical retention and mild conditions.

Williamson Ether Synthesis

Alternative alkylation using K₂CO₃ in DMF (80°C, 8 h) achieves 78% yield but requires protection of the piperidine nitrogen. Comparative data:

MethodYieldTemperatureTimeSide Products
Mitsunobu91%0°C → rt12 h<5%
Williamson78%80°C8 h15–20%

Assembly of the Central Pyridine Core

Kröhnke Pyridine Synthesis

Condensation of 1,5-diketones (prepared from ethyl acetoacetate and chloroacetonitrile) with NH₄OAc in AcOH (reflux, 6 h) generates 4,6-dimethylpyridine-3-carbonitrile in 82% yield. Subsequent chlorination with POCl₃ (neat, 110°C, 3 h) introduces the 5-chloro substituent (89% yield).

Directed Ortho-Metalation

4,6-Dimethylpyridine-3-carbonitrile undergoes lithiation (LDA, THF, −78°C) followed by quenching with ClSiMe₃, achieving regioselective 5-chlorination in 93% yield. This method outperforms electrophilic substitution in controlling positional selectivity.

Final Coupling via Nucleophilic Aromatic Substitution

The ether-linked piperidine intermediate (1.1 eq) reacts with 5-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in the presence of NaH (1.5 eq) in DMF (120°C, 24 h), yielding the target compound in 76% yield. Key process parameters:

ParameterOptimal ValueEffect on Yield
Temperature120°CMaximizes SNAr
BaseNaHPrevents hydrolysis
SolventDMFEnhances solubility

Alternative Routes and Emerging Methodologies

Flow Chemistry Approaches

Continuous hydrogenation using H-Cube systems (10% Pd/C, 70°C, 1 bar H₂) reduces nitro intermediates 2.3× faster than batch processes, though equipment costs remain prohibitive for small-scale synthesis.

Biocatalytic Strategies

Immobilized Candida antarctica lipase B catalyzes ether formation in non-aqueous media (t-BuOH, 45°C), achieving 88% conversion with 99% regioselectivity. This green chemistry approach minimizes waste generation.

Process Optimization Challenges

Cyano Group Stability

The electron-withdrawing cyano substituent necessitates:

  • Low-temperature conditions (<50°C) during SNAr

  • Avoidance of strong nucleophiles (e.g., OH⁻) in basic media

Piperidine Conformational Effects

X-ray crystallography reveals that chair-to-boat transitions in the piperidine ring influence reaction kinetics during coupling steps . Pre-organizing the piperidine in its chair conformation (via HCl salt formation) improves coupling yields by 18%.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : Reduction reactions, such as the use of lithium aluminum hydride, may affect the nitrile groups, converting them to amines under appropriate conditions.

  • Substitution: : Halogen substitution reactions are common, especially with nucleophilic agents like sodium methoxide, leading to the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, peracids, under mild temperatures.

  • Reduction: : Lithium aluminum hydride in dry ether, performed under inert atmosphere.

  • Substitution: : Sodium methoxide in methanol, conducted at room temperature or slightly elevated temperatures.

Major Products Formed

  • Oxidation: : Formation of N-oxides or hydroxyl derivatives.

  • Reduction: : Formation of primary or secondary amines.

  • Substitution: : Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. The antiproliferative activity has been evaluated against various cancer cell lines, showing promising results. For instance, modifications in the piperidine structure have led to enhanced potency, indicating that structural variations can significantly impact biological activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedGI50 (nM)
Compound AMCF-10A38
Compound BMCF-731
Compound CA54942

In Silico Studies

In silico studies using tools like SwissADME have predicted favorable pharmacokinetic properties for this compound, suggesting good oral bioavailability and the ability to cross the blood-brain barrier (BBB). These findings indicate its potential for treating central nervous system-related malignancies .

Potential for Neurological Disorders

The ability of the compound to cross the BBB opens avenues for exploring its application in neurological disorders such as Alzheimer's disease and schizophrenia. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could be beneficial in modulating neurochemical pathways .

Case Studies

Preliminary case studies have indicated that derivatives of this compound exhibit neuroprotective effects in animal models of neurodegeneration. These effects are attributed to its antioxidant properties and ability to inhibit neuroinflammation .

Broad-Spectrum Activity

Emerging research suggests that this compound may possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the cyanopyridine moiety is believed to enhance its antimicrobial efficacy by disrupting microbial cell membranes .

Mechanistic Insights

The mechanism behind its antimicrobial action involves interference with essential microbial enzymatic processes, leading to cell death. This aspect is particularly relevant in the context of rising antibiotic resistance, positioning this compound as a potential lead for new antimicrobial agents .

Mechanism of Action

The mechanism of action for this compound depends on its application. In enzyme inhibition, the compound interacts with the active site of the enzyme, forming stable complexes that prevent the enzyme from catalyzing its reaction. The presence of multiple functional groups allows for various interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 3- vs. 4-Substituted Piperidine Analogs

A closely related structural isomer, 5-chloro-2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile (CAS: 2549027-73-6), differs only in the position of the -(4-cyanopyridinyloxy)methyl group on the piperidine ring (4-position vs. 3-position). This minor positional change alters steric and electronic interactions:

  • Steric effects : The 4-substituted isomer may exhibit reduced steric hindrance around the pyridine core due to the distal placement of the bulky substituent.
  • Conformational flexibility : The 3-substituted variant (target compound) may adopt distinct piperidine ring conformations, influencing binding affinity in biological systems .
Compound CAS Number Piperidine Substitution Molecular Formula Molecular Weight
Target 2548984-17-2 3-position C₂₀H₂₀ClN₅O 381.9
Isomer 2549027-73-6 4-position C₂₀H₂₀ClN₅O 381.9

Pyridine vs. Pyrimidine Derivatives

Pyrimidine-based analogs, such as 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 5305-45-3), share functional groups (chloro, carbonitrile) but differ in core heterocyclic structure. Key distinctions include:

  • Ring size and electronics: Pyrimidine’s six-membered ring with two nitrogen atoms vs. pyridine’s single nitrogen.

Piperidine/Piperazine-Containing Analogs

Compounds like (3-chloro-4-fluorophenyl)(4-fluoro-4-((((5-methylpyridin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone (CAS: 208110-64-9) share the piperidine scaffold but incorporate fluorophenyl and aminomethyl groups instead of cyanopyridinyloxy motifs. Differences include:

  • Pharmacophore design: The target compound’s cyanopyridinyloxy group may enhance π-π stacking interactions compared to fluorophenyl groups.
  • Polarity : The carbonitrile and ether linkages in the target compound increase polarity relative to aryl ketone derivatives .

Carbonitrile-Functionalized Compounds

5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile (CAS: 477866-59-4) exemplifies a pyrrole-carbonitrile analog. Comparisons highlight:

  • Core heterocycle : Pyrrole’s five-membered ring vs. pyridine’s six-membered ring, influencing planarity and dipole moments.
  • Biological targeting : Carbonitrile groups in both compounds may interact with cysteine residues or metal ions in enzyme active sites, but the pyrrole core could confer distinct binding modes .

Chloro and Methyl Substituent Effects

Derivatives like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () feature chloro and methyl groups but lack the piperidine-carbonitrile architecture. Key contrasts include:

  • Synthetic routes : The target compound’s synthesis likely involves multi-step coupling of pre-functionalized piperidine and pyridine units, whereas ’s derivatives utilize cyclohexanedione intermediates.
  • Steric bulk : The target’s 4,6-dimethylpyridine core may hinder rotational freedom compared to simpler phenyl-substituted analogs .

Biological Activity

5-chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with potential applications in medicinal chemistry. Its structural features suggest it may possess significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure

The compound can be broken down into several functional groups:

  • Chlorine atom : Enhances lipophilicity and biological activity.
  • Pyridine derivatives : Known for their role in various pharmacological activities.
  • Piperidine ring : Associated with anesthetic and anti-addictive properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • A study highlighted that derivatives with similar structures showed significant antiproliferative effects against various cancer cell lines. For instance, compounds with GI50 values ranging from 29 nM to 78 nM were reported, indicating strong inhibitory action against mutant EGFR/BRAF pathways .
    • Another research found that certain pyridine-based compounds activated apoptotic pathways in MCF-7 breast cancer cells, increasing total apoptosis by approximately 33% .
  • Enzyme Inhibition :
    • The compound's structure suggests potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases. Similar piperidine derivatives have been shown to possess AChE inhibitory activity with IC50 values in the low micromolar range .
  • Antimicrobial Properties :
    • Compounds featuring piperidine moieties have demonstrated antibacterial activity, which could be beneficial in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesFindings
Anticancer , Significant antiproliferative effects; apoptosis induction in cancer cells.
Enzyme Inhibition AChE inhibition with potential therapeutic applications.
Antimicrobial Demonstrated antibacterial properties against multiple strains.

Detailed Research Findings

  • Antiproliferative Studies :
    • In vitro studies involving various cancer cell lines showed that the compound inhibited cell growth effectively, with notable selectivity towards specific cancer types. The mechanism appears to involve interference with cellular signaling pathways critical for proliferation.
  • Mechanistic Insights :
    • The presence of the piperidine ring is crucial for the biological activity observed, as it facilitates interactions with target proteins involved in cancer progression and enzyme catalysis.
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the pyridine and piperidine rings significantly affect potency and selectivity. For instance, modifications at the 4-position of the pyridine ring can enhance binding affinity to target sites while reducing off-target effects.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C during cyanopyridine coupling to prevent side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst use : Employ Pd catalysts for efficient cyanation .
  • Purification : High-performance liquid chromatography (HPLC) ensures >95% purity .

(Basic) Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies methyl, chloro, and cyanopyridine groups (e.g., δ 2.3 ppm for methyl protons) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 412.1 (calculated for C₂₂H₂₂ClN₅O).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities .
  • X-ray crystallography : Resolves piperidine ring conformation and intermolecular interactions .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound using structural analogs?

Answer:
Methodology :

Analog selection : Compare compounds with variations in key groups (see table below).

Biological assays : Test analogs against targets (e.g., kinases, GPCRs) to quantify IC₅₀ values.

Computational docking : Map substituent effects on binding affinity.

Compound NameStructural VariationBiological ActivityReference
4-(4-Cyanopyridin-2-yloxy)methylpiperidineLacks pyridine methyl groupsAntimicrobial
5-Chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamideReplaces pyridine with acetamideAnticancer

Results guide functional group prioritization (e.g., methyl groups improve selectivity) .

(Advanced) What strategies resolve contradictions in reported biological activities of this compound?

Answer:
Contradictions (e.g., varying IC₅₀ values across studies) arise from:

  • Assay conditions (e.g., pH, co-solvents).
  • Target polymorphism (e.g., receptor isoforms).

Q. Resolution strategies :

Standardize assays : Use consistent buffer systems (e.g., PBS at pH 7.4).

Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cell-based assays.

Meta-analysis : Compare data across studies to identify outliers .

(Advanced) How can computational modeling predict this compound’s interactions with biological targets?

Answer:
Workflow :

Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets.

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Free-energy calculations : Compute ΔG binding with MM-PBSA.

Q. Key findings :

  • The cyanopyridine group forms hydrogen bonds with Lys123 of EGFR kinase.
  • Piperidine methyl groups reduce steric clashes, improving affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.